

# An In-depth Technical Guide to Benzyl N6-(t-Boc)-L-lysinate

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## Compound of Interest

Compound Name: Benzyl N6-(t-Boc)-L-lysinate

Cat. No.: B567332

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This technical guide provides a comprehensive overview of **Benzyl N6-(t-Boc)-L-lysinate**, a critical building block in peptide synthesis and other areas of chemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Properties

**Benzyl N6-(t-Boc)-L-lysinate**, in its hydrochloride salt form, is a derivative of the amino acid L-lysine. The structure features a benzyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the  $\epsilon$ -amino group of the lysine side chain. The  $\alpha$ -amino group remains as a free amine hydrochloride salt, making it a ready-to-use component for peptide coupling reactions.

Chemical Structure:

- IUPAC Name: benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride[1]
- Molecular Formula:  $C_{18}H_{29}ClN_2O_4$ [2]
- Molecular Weight: 372.89 g/mol [1][2]
- CAS Number: 133170-57-7[1][2]

Physicochemical Properties:

Property	Value	Source
Physical Form	Solid	[1]
Purity	97% - 98%	[1][2]
Storage	Store at room temperature, keep dry and cool.	[1]

While specific experimental data for the melting point, boiling point, and detailed spectral analysis of **Benzyl N6-(t-Boc)-L-lysinate** hydrochloride are not readily available in the searched literature, data for closely related compounds can provide useful reference points. For instance,  $\text{N}\alpha$ -(tert-Butoxycarbonyl)-L-lysine has a melting point of approximately 205 °C (with decomposition).

## Synthesis and Purification

A detailed experimental protocol for the synthesis of **Benzyl N6-(t-Boc)-L-lysinate** hydrochloride is not explicitly available in the reviewed literature. However, a general and adaptable procedure can be derived from established methods for the synthesis of amino acid benzyl esters and the protection of lysine derivatives. The following is a representative, adapted protocol.

Experimental Protocol: Synthesis of **Benzyl N6-(t-Boc)-L-lysinate** hydrochloride (Adapted)

This protocol is based on the general principles of Fischer-Speier esterification for the formation of benzyl esters and the protection of amino groups with Boc anhydride.

Materials:

- N6-(t-Boc)-L-lysine
- Benzyl alcohol
- Thionyl chloride ( $\text{SOCl}_2$ ) or p-toluenesulfonic acid (TsOH)
- Dichloromethane (DCM)

- Diethyl ether
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hydrochloric acid ( $\text{HCl}$ ) in diethyl ether or dioxane

Procedure:

- Esterification:
  - Suspend N6-(t-Boc)-L-lysine in an excess of benzyl alcohol.
  - Cool the mixture in an ice bath and slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise with stirring. Alternatively, a catalytic amount of p-toluenesulfonic acid can be used, and the reaction can be heated to reflux with a Dean-Stark apparatus to remove water.
  - Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up and Extraction:
  - Remove the excess benzyl alcohol under reduced pressure.
  - Dissolve the residue in dichloromethane.
  - Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude **Benzyl N6-(t-Boc)-L-lysinate**.
- Purification:

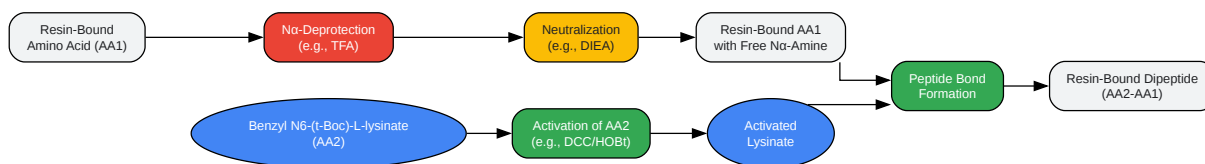
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Salt Formation:
  - Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
  - Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
  - Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain **Benzyl N6-(t-Boc)-L-lysinate** hydrochloride as a solid.

## Applications in Peptide Synthesis

**Benzyl N6-(t-Boc)-L-lysinate** is a key intermediate in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group on the side chain is stable under the conditions used for peptide coupling and can be removed at the final cleavage step with strong acids. The free  $\alpha$ -amino group allows for its direct use in the elongation of a peptide chain.

### Experimental Workflow: Dipeptide Synthesis using **Benzyl N6-(t-Boc)-L-lysinate**

The following diagram illustrates the general workflow for the coupling of **Benzyl N6-(t-Boc)-L-lysinate** to a resin-bound amino acid in solid-phase peptide synthesis.



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Caption: Workflow for the incorporation of **Benzyl N6-(t-Boc)-L-lysinate** in SPPS.

## Safety Information

**Benzyl N6-(t-Boc)-L-lysinate** hydrochloride is classified with the GHS07 pictogram, indicating that it can be harmful. The signal word is "Warning".

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

## Conclusion

**Benzyl N6-(t-Boc)-L-lysinate** is a valuable and versatile building block for the synthesis of peptides and other complex organic molecules. Its orthogonal protecting group strategy allows for selective deprotection and coupling, making it an essential tool for researchers in the fields of medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for the safe and effective use of this compound in a laboratory setting. Further research is encouraged to establish more precise physicochemical data and to explore novel applications.

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## References

- 1. (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 133170-57-7 [sigmaaldrich.com]
- 2. Benzyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride 98% | CAS: 133170-57-7 | AChemBlock [achemblock.com]
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